N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-[1-(4-ethoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-3-32-21-10-8-20(9-11-21)29-16-22(26-27-29)24(31)28-14-12-19(13-15-28)25-23(30)18-6-4-17(2)5-7-18/h4-11,16,19H,3,12-15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAZOMDKJNIFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide typically involves a multi-step process:
Formation of the 4-ethoxyphenyl-1H-1,2,3-triazole: : Starting with a Click Chemistry reaction between an azide and an alkyne.
Coupling Reaction: : The resulting triazole is then coupled with a piperidin-4-yl group through a carbonyl linkage, using reagents such as EDCI (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Amidation: : The final step involves amidation to introduce the 4-methylbenzamide group.
Industrial Production Methods
In industrial settings, this compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Process optimization might include the use of automated reactors and continuous flow systems, which allow for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide can undergo various chemical reactions:
Oxidation: : The benzamide moiety may be prone to oxidation under specific conditions, yielding corresponding oxidized products.
Reduction: : Reduction reactions might target the carbonyl groups, converting them into their corresponding alcohols or amines.
Substitution: : The aromatic rings and triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Lithium aluminium hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: : Halogenated solvents, acidic or basic catalysts
Major Products
Oxidation: : Hydroxylated derivatives
Reduction: : Alcohols, amines
Substitution: : Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
This compound is used as a building block for the synthesis of more complex molecules in medicinal chemistry and material science.
Biology
In biological research, it acts as a molecular probe to study biochemical pathways and enzyme functions.
Medicine
The potential therapeutic uses include acting as a lead compound for drug development, targeting various biological pathways for diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, it can be employed in the development of novel materials, including polymers and advanced composites, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The triazole ring can act as a bioisostere, mimicking the function of other bioactive molecules and modulating biological activity by binding to these targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
Highlighting Its Uniqueness
Compared to similar compounds, N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide features an ethoxy group that can enhance its solubility and bioavailability. This structural modification might lead to improved pharmacokinetic properties, making it a preferable candidate in drug design and development.
Biological Activity
N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluations, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound features a triazole moiety, which is known for its diverse biological properties. The structure can be summarized as follows:
- Molecular Formula : C₂₁H₂₃N₃O₂
- Molecular Weight : 363.43 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The initial step involves the reaction of 4-ethoxyphenyl azide with an appropriate alkyne to form the triazole.
- Carbonylation : The triazole derivative is then subjected to carbonylation using piperidine derivatives.
- Amidation : Finally, the reaction with 4-methylbenzoyl chloride leads to the formation of the desired amide.
Antimicrobial Activity
Recent studies have shown that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole) have demonstrated activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .
Anticancer Potential
In vitro assays indicate that this compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values reported for these assays range from 10 to 30 µM, suggesting a moderate potential for anticancer activity .
The proposed mechanism of action includes:
- Inhibition of DNA Synthesis : Triazole compounds are known to interfere with DNA replication processes in cancer cells.
- Induction of Apoptosis : Studies have indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of triazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole) displayed significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups enhances antimicrobial potency .
Case Study 2: Anticancer Screening
Another research effort focused on the anticancer properties of triazole derivatives. N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole) was tested against a panel of cancer cell lines. The findings revealed a selective cytotoxicity profile with notable effects on cell viability and proliferation rates compared to control groups .
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes for N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Click Chemistry : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-ethoxyphenyl azide and a terminal alkyne precursor .
- Piperidine Functionalization : Coupling the triazole-carbonyl group to the piperidine ring via amide bond formation under anhydrous conditions (e.g., using HATU/DIPEA in DMF) .
- Final Benzamide Assembly : Reaction of the piperidine intermediate with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) .
Optimization Tips : Monitor intermediates via TLC or HPLC for purity (>95%) , and use inert atmospheres to prevent hydrolysis of reactive intermediates .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of key groups (e.g., triazole protons at δ 7.5–8.5 ppm, piperidine carbons at δ 40–50 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calculated: ~463.5 g/mol) and isotopic patterns .
- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1680–1720 cm) and triazole ring vibrations (~1450–1600 cm) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what binding targets are plausible?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinases or G-protein-coupled receptors (GPCRs), given structural similarities to pyrazolo-pyrimidine inhibitors .
- QSAR Analysis : Correlate substituent effects (e.g., 4-ethoxy vs. 4-methyl groups) with activity trends in analogous compounds (e.g., IC values for kinase inhibition) .
- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~3.5) and cytochrome P450 interactions to prioritize in vitro assays .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Perform 8-point dilution assays (e.g., 0.1–100 µM) to validate potency thresholds and exclude false positives from assay interference .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding to unrelated receptors .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation (e.g., t < 30 min) explains inconsistent in vivo/in vitro results .
Q. How can researchers design SAR studies to optimize the triazole-piperidine scaffold for enhanced selectivity?
- Methodological Answer :
- Core Modifications : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., 4-CF) to improve target affinity, as seen in pyrazolo[3,4-d]pyrimidine analogs .
- Piperidine Substitutions : Introduce methyl or fluorine at C-4 of piperidine to modulate steric effects and metabolic stability .
- Benzamide Variations : Test substituents (e.g., 4-fluoro, 4-nitro) to enhance π-stacking with hydrophobic binding pockets .
Methodological Challenges & Solutions
Q. What precautions are critical for handling this compound due to its potential toxicity?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (classified as skin irritant in analogs) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols (particle size <5 µm) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal via certified hazardous waste contractors .
Q. How can researchers address low yields in the final amidation step?
- Methodological Answer :
- Activation Reagents : Switch from DCC to BOP-Cl for sterically hindered amines, improving coupling efficiency by 20–30% .
- Solvent Optimization : Use dichloromethane (DCM) instead of DMF to reduce side reactions .
- Microwave-Assisted Synthesis : Apply controlled heating (80°C, 30 min) to accelerate reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
